molecular formula C10H12BrNO2 B15314508 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene

Cat. No.: B15314508
M. Wt: 258.11 g/mol
InChI Key: MRDDBMVAAUQGLX-UHFFFAOYSA-N
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Description

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is a halogenated aromatic compound featuring a bromopropyl chain at the para position, a methyl group at the ortho position, and a nitro group at the meta position relative to the bromopropyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactive bromine atom and electron-withdrawing nitro group make it amenable to nucleophilic substitutions and catalytic cross-coupling reactions.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-(2-bromopropyl)-2-methyl-1-nitrobenzene

InChI

InChI=1S/C10H12BrNO2/c1-7-5-9(6-8(2)11)3-4-10(7)12(13)14/h3-5,8H,6H2,1-2H3

InChI Key

MRDDBMVAAUQGLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene typically involves multiple steps starting from benzene. One common method involves the bromination of benzene to form bromobenzene, followed by nitration to introduce the nitro group. The bromopropyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-bromopropane as the alkylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 4-(2-Hydroxypropyl)-2-methyl-1-nitrobenzene or 4-(2-Aminopropyl)-2-methyl-1-nitrobenzene.

    Reduction: Formation of 4-(2-Bromopropyl)-2-methyl-1-aminobenzene.

    Oxidation: Formation of 4-(2-Bromopropyl)-2-carboxy-1-nitrobenzene.

Scientific Research Applications

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps involving the catalyst .

Comparison with Similar Compounds

4-Bromo-2-methyl-1-nitrobenzene

  • Structural Differences : Lacks the propyl chain in the bromo substituent, featuring a single bromine atom at position 4.
  • However, the nitro group’s electron-withdrawing effect dominates reactivity, directing incoming substituents to meta positions.
  • Applications : Used in pilot-scale and production applications for synthesizing dyes and pharmaceuticals .

2-Bromo-1-phenylpropane

  • Physical Properties : Boiling point 107–109°C (16 mmHg), density 1.291 g/mL, and lower molecular weight (199.09 g/mol) compared to the target compound.
  • Reactivity : The bromine undergoes SN2 reactions more readily due to reduced steric hindrance. Lacks nitro-directed meta reactivity .

4-Bromo-1,2-diaminobenzene

  • Structural Differences: Features two amino groups (electron-donating) instead of nitro and methyl groups.
  • Applications: Used in polymer and dye synthesis. Amino groups enable participation in condensation reactions, contrasting with the nitro group’s role in stabilizing intermediates .

2-Nitro-3-methoxy-α-(2-bromopropyl)-5-methylenedioxyphenylcinnamic Acid

  • Structural Differences : A cinnamic acid derivative with bromopropyl, nitro, and methoxy groups.
  • Physical Properties : Higher melting points (210–223°C) due to hydrogen bonding from carboxylic acid and methoxy groups.
  • Reactivity : Bromine participates in elimination or substitution, while the nitro group stabilizes intermediates during reduction and diazotization .

Data Table: Comparative Properties of Key Compounds

Compound Name Molecular Formula MW (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/mL) Key Functional Groups
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene C₁₀H₁₂BrNO₂ 258.11 N/A N/A N/A Bromopropyl, Nitro, Methyl
4-Bromo-2-methyl-1-nitrobenzene C₇H₆BrNO₂ 216.03 N/A N/A N/A Bromo, Nitro, Methyl
2-Bromo-1-phenylpropane C₉H₁₁Br 199.09 107–109 (16 mmHg) -10 (est.) 1.291 Bromopropyl, Benzene
4-Bromo-1,2-diaminobenzene C₆H₇BrN₂ 187.04 N/A N/A N/A Bromo, Diamino
2-Nitro-3-methoxy-α-(2-bromopropyl)-...* C₂₀H₁₈BrNO₆ 456.27 N/A 210–223 N/A Bromopropyl, Nitro, Carboxylic Acid

*Abbreviated name for clarity; full name in text .

Biological Activity

4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and toxicology.

  • Molecular Formula : C10H12BrN2O2
  • Molecular Weight : 272.12 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity and Anticancer Activity

The compound has shown cytotoxic effects in several cancer cell lines. In vitro assays revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase . Table 1 summarizes the IC50 values observed in different cancer cell lines:

Cell Line IC50 (µM)
MCF-715.4
HeLa20.3
A54918.6

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group can undergo reduction to generate nitroso species, which are known to interfere with DNA synthesis and repair mechanisms .

Toxicological Studies

Toxicological assessments have highlighted the compound's potential hazards. In animal studies, exposure to high doses resulted in liver toxicity and alterations in enzyme activities indicative of oxidative stress . The compound's bromine substituent may contribute to its reactivity and toxicity profile.

Case Studies

A notable case study involved the evaluation of this compound's effects on human dermal fibroblasts, where it was found to induce oxidative stress and inflammation markers, suggesting implications for skin sensitization and irritation . Another study focused on its role as a potential skin sensitizer, emphasizing the need for further investigation into its allergenic properties .

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